molecular formula C15H17N3O2S B3017797 2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide CAS No. 864974-74-3

2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B3017797
CAS No.: 864974-74-3
M. Wt: 303.38
InChI Key: IFXFQFOPJDAETN-UHFFFAOYSA-N
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Description

2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds has elucidated their crystal structures, revealing supramolecular aggregation controlled by π–π interactions and hydrogen bonding. Such studies are fundamental in understanding the solid-state chemistry and potential material applications of these compounds (Kranjc et al., 2012).

Anticancer Activity

Carboxamide derivatives, closely related to the specified compound, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These studies demonstrate the potential of such compounds in the development of new anticancer therapies (Deady et al., 2003).

Antibacterial and Antifungal Activities

Thiophene-carboxamide derivatives have shown promising antibacterial and antifungal activities. This suggests that compounds with similar structural motifs could be explored for their potential in developing new antimicrobial agents (Vasu et al., 2003).

Radiosensitizing and Bioreductive Activation

Nitrothiophene-carboxamides, which share functional groups with the compound of interest, have been investigated for their radiosensitizing properties and selective cytotoxicity upon bioreductive activation. These findings highlight the potential application of such compounds in enhancing the efficacy of radiotherapy (Threadgill et al., 1991).

Topoisomerase Inhibition for Anticancer Agents

Compounds structurally similar to the query have been identified as dual inhibitors of topoisomerase I and II, key enzymes in DNA topology and cell cycle progression. Such dual inhibition is a promising approach for the development of new anticancer agents (Vicker et al., 2002).

Electrochromic Properties

Electroactive aromatic polyamides incorporating dimethylamino units have been synthesized and characterized for their electrochromic properties, including high contrast ratios and rapid switching times. This suggests potential applications in smart windows and display technologies (Hsiao et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides and thiophenes are found in many biologically active compounds, suggesting that this compound could potentially interact with a variety of biological targets .

Safety and Hazards

As with any chemical compound, handling “2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide” would require appropriate safety precautions. Benzamides and thiophenes can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

Properties

IUPAC Name

2-[[4-(dimethylamino)benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-16-14(20)12-8-9-21-15(12)17-13(19)10-4-6-11(7-5-10)18(2)3/h4-9H,1-3H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXFQFOPJDAETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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